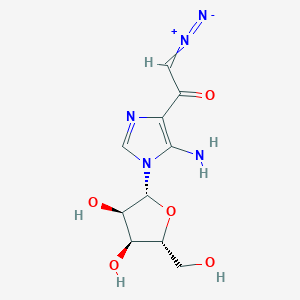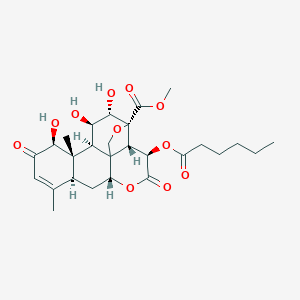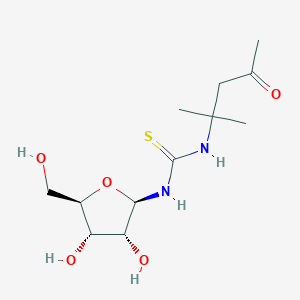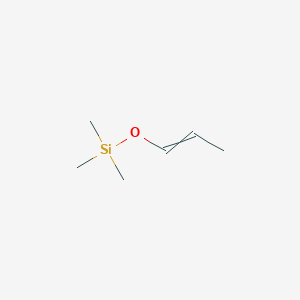
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that involve chemical reactions to produce a pure form of the compound. The purpose of
Mécanisme D'action
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is not fully understood. However, studies have shown that the compound exerts its effects by modulating specific cellular pathways. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. Additionally, the compound has been shown to activate specific signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
Studies have shown that 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride possesses several biochemical and physiological effects. The compound has been shown to inhibit the production of specific inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride in lab experiments is its high purity and stability. The compound is synthesized using specific methods that produce a pure form of the compound, making it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride. One of the future directions is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying specific cellular pathways that are modulated by the compound. Finally, future studies could explore the potential of the compound as a tool for the study of specific biological processes.
In conclusion, 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods that produce a pure form of the compound. The compound has shown potential as a therapeutic agent for the treatment of various diseases and possesses several biochemical and physiological effects. Future studies could focus on exploring the potential of the compound as a therapeutic agent and elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride involves several chemical reactions. The first step involves the reaction between 5-nitroindole and (1-bromoethyl)cyclopropane in the presence of a base such as potassium carbonate. This reaction produces a compound known as 5-nitro-1-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-4-yl)ethanone. The second step involves the reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid to produce 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole. Finally, the addition of hydrochloric acid to the compound produces the hydrochloride salt form of the compound.
Applications De Recherche Scientifique
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Propriétés
Numéro CAS |
109793-76-2 |
|---|---|
Nom du produit |
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride |
Formule moléculaire |
C23H38N2O3.ClH |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
3-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]-5-nitro-1H-indole;chloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-20(22)14-3-4-17-15(9-14)16(10-18-17)13-5-7-19(8-6-13)11-12-1-2-12;/h3-5,9-10,12,18H,1-2,6-8,11H2;1H |
Clé InChI |
OIMQESOYVVCCHB-UHFFFAOYSA-N |
SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
SMILES canonique |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
Synonymes |
1H-INDOLE, 3-(1-(CYCLOPROPYLMETHYL)-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-5- NITRO-, MO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)








![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)


